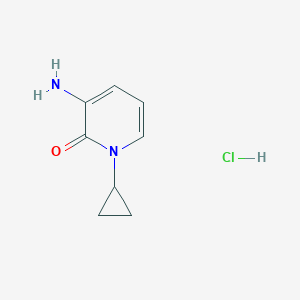
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is an organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Methoxylation: Introduction of the methoxy group on the pyridazine ring using methanol and a suitable catalyst.
Formation of the Pyrrolidine Ring: This can be achieved through cyclization of an appropriate amine precursor.
Coupling Reactions: The pyridazine and pyrrolidine rings can be coupled using an ether linkage.
Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction with the methanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Substitution reactions might occur at the pyridazine or thiophene rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are common in bioactive molecules.
Medicine
In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple rings suggests potential interactions with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- **(3-(Pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- **(3-(Thiophen-3-yl)pyrrolidin-1-yl)methanone
- **(6-Methoxypyridazin-3-yl)oxy)thiophen-3-yl)methanone
Uniqueness
The uniqueness of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-2-3-13(16-15-12)20-11-4-6-17(8-11)14(18)10-5-7-21-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGQQBZIUQBPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-methylphenyl)methyl]-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2867886.png)




![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867893.png)

![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)
![1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2867899.png)


![Methyl 2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2867903.png)
![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)

